

# The role of Relebactam in overcoming porin loss-mediated resistance

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An In-Depth Technical Guide: The Role of **Relebactam** in Overcoming Porin Loss-Mediated Resistance

## **Executive Summary**

Carbapenem resistance in Gram-negative bacteria, particularly in species like Pseudomonas aeruginosa and Klebsiella pneumoniae, poses a significant threat to global health. A primary driver of this resistance is the synergistic interplay between the production of  $\beta$ -lactamase enzymes and the reduction of outer membrane permeability due to porin loss. Imipenem/relebactam is a  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination designed to combat such resistant pathogens. Relebactam, a diazabicyclooctane inhibitor, potently neutralizes Ambler Class A and C  $\beta$ -lactamases. This guide provides a detailed technical examination of the mechanisms by which relebactam restores imipenem's activity against bacterial strains that have lost critical porin channels, a common and challenging resistance phenotype. Through quantitative data, detailed experimental protocols, and mechanistic diagrams, this document elucidates the critical role of relebactam in overcoming this specific form of antimicrobial resistance.

## The Synergy of Resistance: Porin Loss and β-Lactamase Activity

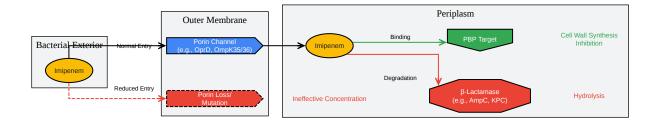
The outer membrane of Gram-negative bacteria serves as a selective barrier. For carbapenems like imipenem to be effective, they must traverse this membrane to reach their



targets, the penicillin-binding proteins (PBPs), in the periplasmic space. This entry is primarily facilitated by specific porin channels.

- Pseudomonas aeruginosa: The OprD porin is the principal channel for imipenem uptake.[1]
   [2][3] Its loss or mutation is a frequent cause of imipenem resistance.[1][3]
- Klebsiella pneumoniae: The OmpK35 and OmpK36 porins are crucial for the entry of carbapenems.[4] Disruption in one or both of these porins contributes significantly to carbapenem resistance.[4][5]

When porin expression is diminished, the influx of imipenem into the periplasm is severely restricted. If the bacterium also produces a  $\beta$ -lactamase enzyme, such as a chromosomal AmpC cephalosporinase or a plasmid-mediated K. pneumoniae carbapenemase (KPC), the few carbapenem molecules that do enter are rapidly hydrolyzed and inactivated. This dual mechanism—reduced entry and enzymatic degradation—results in high-level carbapenem resistance.[6][7][8]



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**Fig 1.** Dual mechanism of carbapenem resistance.

# Relebactam's Mechanism: Neutralizing the Enzymatic Threat

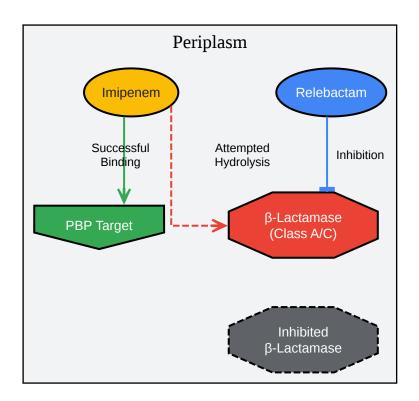


**Relebactam** is a non- $\beta$ -lactam, diazabicyclooctane  $\beta$ -lactamase inhibitor.[9] Its mechanism of action is not bactericidal; instead, it covalently binds to and inactivates specific  $\beta$ -lactamase enzymes, protecting its partner antibiotic, imipenem, from degradation.[7][10]

#### Spectrum of Inhibition:

- Active Against: Ambler Class A (including KPCs and other ESBLs) and Class C (AmpC) β-lactamases.[7][9][11]
- Not Active Against: Ambler Class B metallo-β-lactamases (MBLs like NDM, VIM, IMP) and Class D oxacillinases (OXA-48-like).[1][7]

By inhibiting the primary enzymatic defense of the bacteria, **relebactam** allows imipenem to accumulate in the periplasm and reach its PBP targets.



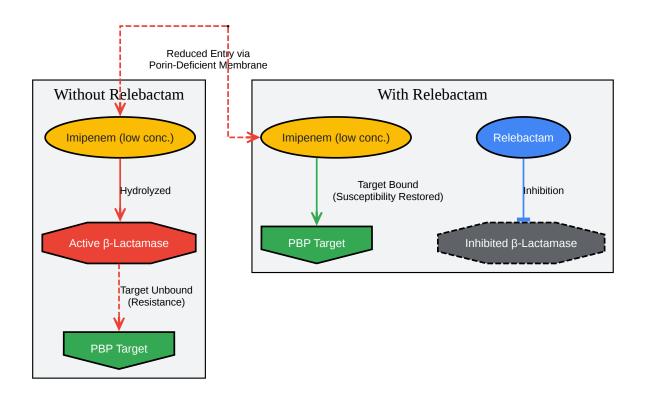
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**Fig 2. Relebactam**'s inhibition of  $\beta$ -lactamase protects imipenem.

## **Restoring Activity in Porin-Deficient Strains**



**Relebactam** does not induce porin expression or repair mutated channels. Its efficacy in porindeficient strains is entirely dependent on its ability to protect the limited amount of imipenem that successfully enters the periplasm. In a strain with both porin loss and a **relebactam**-susceptible β-lactamase (e.g., an OprD-deficient P. aeruginosa that overexpresses its chromosomal AmpC), the resistance is high. However, the addition of **relebactam** inhibits AmpC, allowing the low intracellular concentration of imipenem to be sufficient to saturate the PBPs and kill the cell. This effectively restores the susceptibility of the organism to imipenem. [1][9][12]



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Fig 3. Relebactam overcomes resistance in porin-deficient cells.

## **Quantitative Data: In Vitro Efficacy**

The clinical utility of **relebactam** is demonstrated by its ability to significantly lower the minimum inhibitory concentrations (MICs) of imipenem against resistant isolates. Surveillance studies and targeted analyses of mutant strains provide clear quantitative evidence.



Table 1: Activity of Imipenem/Relebactam against P. aeruginosa with OprD Inactivation

Isolate / Phenotype	Imipenem MIC (μg/mL)	Imipenem/Relebact am MIC (µg/mL)	Fold Decrease
PAO1 (Wild-Type)	0.5	≤1	-
PAO1 OprD- Mutant	4	≤1	≥4
Imipenem-Resistant Clinical Isolates (n=251)	MIC90 = 16	MIC <sub>90</sub> = 2	8
XDR Clinical Isolates (n=252)	MIC50/90 = 8/32	MIC <sub>50</sub> / <sub>90</sub> = 0.5/1	16-32

(Data compiled from multiple sources. **Relebactam** tested at a fixed concentration of 4  $\mu$ g/mL. XDR: Extensively Drug-Resistant.)[9][13]

Table 2: Activity of Imipenem/Relebactam against K. pneumoniae with Porin Disruptions

Isolate / Phenotype	Imipenem MIC (µg/mL)	Imipenem/Relebact am MIC (µg/mL)	Fold Decrease
Single Porin Disruption (OmpK35 or OmpK36)	-	Susceptible	-
Dual Porin Disruption (OmpK35 and OmpK36)	128	8	16
Dual Porin Disruption + blaKPC Overexpression	>512	512	-

(Data from a study on KPC-producing K. pneumoniae. **Relebactam** tested at a fixed concentration of  $4 \,\mu\text{g/mL.}$ )[5]



Table 3: Susceptibility Rates from a Global Surveillance Study (SMART 2018-2020)

Organism	Imipenem Susceptibility (%)	Imipenem/Relebact am Susceptibility (%)	% Susceptibility Restored in Imipenem-NS Isolates
P. aeruginosa	70.3%	94.2%	80.5%
K. pneumoniae	96.1%	99.0%	74.1%

(Data shows the percentage of isolates susceptible based on CLSI breakpoints. NS: Non-Susceptible.)[6][9]

## **Experimental Protocols**

The data supporting the efficacy of imipenem/**relebactam** are derived from standardized and reproducible laboratory methods.

#### **Antimicrobial Susceptibility Testing (AST)**

- Reference Method (Broth Microdilution BMD):
  - Preparation: Prepare serial two-fold dilutions of imipenem in cation-adjusted Mueller-Hinton broth (CAMHB). For the combination, add relebactam to a final, fixed concentration of 4 μg/mL in each well.[14][15]
  - Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the microtiter plate wells.
  - Incubation: Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air.[16]
  - Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
  - Quality Control: Concurrently test reference strains such as E. coli ATCC 25922 and P.
     aeruginosa ATCC 27853 to ensure the accuracy of the assay.[17]

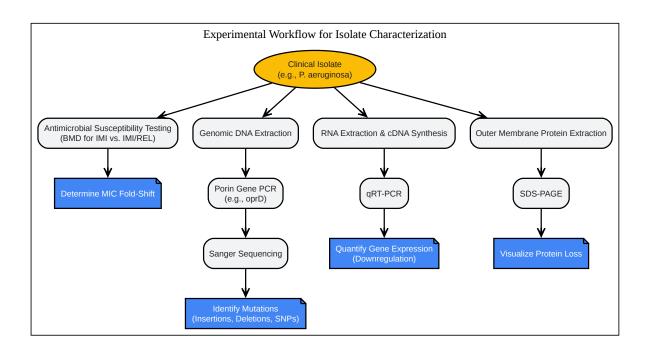


• Other Methods: Agar dilution, disk diffusion, and gradient test strips (e.g., Etest) are also used, with results correlated back to the BMD reference method.[16][17][18]

#### **Analysis of Porin Loss**

- Genotypic Analysis (PCR and Sequencing):
  - DNA Extraction: Isolate genomic DNA from the bacterial culture.
  - PCR Amplification: Use specific primers to amplify the full coding sequence of the relevant porin genes (e.g., oprD, ompK35, ompK36).[19][20]
  - Sanger Sequencing: Sequence the PCR products to identify mutations, insertions,
     deletions, or premature stop codons that would result in a non-functional porin.[21]
- Expression Analysis (Quantitative Real-Time PCR qRT-PCR):
  - RNA Extraction: Isolate total RNA from a mid-logarithmic phase bacterial culture.
  - cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
  - qPCR: Perform real-time PCR using primers specific for the porin gene and a housekeeping gene (e.g., rpoD) for normalization.
  - Analysis: Calculate the relative expression of the porin gene using the comparative CT (2- $\Delta\Delta$ CT) method, comparing the resistant isolate to a wild-type control.[3][22]
- Phenotypic Analysis (SDS-PAGE):
  - Outer Membrane Protein (OMP) Extraction: Isolate OMPs from the bacterial cell lysate through differential centrifugation or sarcosinate solubilization.
  - Electrophoresis: Separate the extracted proteins by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
  - Visualization: Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the protein bands. The absence of a band at the expected molecular weight for the porin (e.g., ~46 kDa for OprD) indicates a loss of protein expression.[5]





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**Fig 4.** Workflow for characterizing porin loss-mediated resistance.

#### **Conclusion**

**Relebactam** plays a pivotal role in restoring the clinical utility of imipenem against Gramnegative pathogens that employ a combination of  $\beta$ -lactamase production and porin loss to achieve carbapenem resistance. While it does not directly address the issue of membrane impermeability, its potent and specific inhibition of Class A and C  $\beta$ -lactamases is sufficient to protect the reduced intracellular concentration of imipenem, allowing it to exert its bactericidal effect. This mechanism effectively lowers the imipenem MIC, often back into the susceptible range, for a significant percentage of porin-deficient isolates of P. aeruginosa and Enterobacterales. The data from in vitro studies and large-scale surveillance programs



underscore the importance of imipenem/**relebactam** as a therapeutic option for infections caused by these challenging multidrug-resistant organisms.

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